4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide
説明
The compound 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide features a piperazine core substituted with an ethyl group at the 4-position and a carboxamide linkage to a 5-oxo-1-phenylpyrrolidin-3-yl moiety. This scaffold is part of a broader class of piperazine-1-carboxamides, which are frequently explored for their diverse pharmacological activities, including anticancer, analgesic, and enzyme-inhibitory properties .
特性
IUPAC Name |
4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-2-19-8-10-20(11-9-19)17(23)18-14-12-16(22)21(13-14)15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEOUSPBJTZMBDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)NC2CC(=O)N(C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the pyrrolidinone ring, followed by the introduction of the phenyl group and the piperazine ring. The final step involves the addition of the ethyl group to the piperazine ring.
Pyrrolidinone Ring Formation: The pyrrolidinone ring can be synthesized through the cyclization of amino acids or their derivatives under acidic or basic conditions.
Phenyl Group Introduction: The phenyl group is introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyrrolidinone ring in the presence of a Lewis acid catalyst.
Piperazine Ring Formation: The piperazine ring is formed by reacting ethylenediamine with a suitable dihaloalkane under reflux conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles replace leaving groups such as halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
Biological Activities
Anticonvulsant Activity
Research indicates that derivatives of piperazine compounds, including those similar to 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, have shown significant anticonvulsant properties. In studies, various analogs were synthesized and tested for their efficacy in seizure models, demonstrating the potential of these compounds in treating epilepsy .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For instance, certain piperazine derivatives have been reported to exhibit potent activity against resistant bacterial strains, making them candidates for further development as antibiotics .
Case Study 1: Anticonvulsant Screening
In a study involving a series of piperazine derivatives, several compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. Among these, derivatives similar to 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide showed promising results in reducing seizure frequency and severity .
Case Study 2: Antimicrobial Evaluation
A separate study focused on the antimicrobial efficacy of piperazine derivatives against Escherichia coli and Staphylococcus aureus. Compounds structurally related to 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as new antimicrobial agents .
作用機序
The mechanism of action of 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.
類似化合物との比較
Key Structural and Functional Insights
In contrast, BCTC replaces this group with a 3-chloropyridinyl ring, enabling TRPV1 antagonism through hydrophobic interactions .
Impact of Piperazine Substituents :
- The ethyl group at the 4-position of the piperazine ring in the target compound is a modest substituent compared to the trifluoromethyl chroman in PKM-833, which improves brain penetration for central nervous system targets .
- The quinazoline derivative incorporates a 7-methoxyquinazolin-6-yl group, a hallmark of EGFR inhibitors like erlotinib, suggesting similar kinase-binding interactions .
PKM-833’s pyridazinyl carboxamide linker optimizes FAAH inhibition by balancing solubility and target affinity .
Pharmacological and Functional Comparisons
- Piperazine-1-carboxamides are known to disrupt protein-protein interactions in oncology targets, as seen in MLLT1/3 inhibitors .
- Enzyme Inhibition : PKM-833’s FAAH inhibition highlights the scaffold’s adaptability to enzyme targets, while BCTC’s TRPV1 antagonism underscores its utility in pain management .
- Synthetic Accessibility : The target compound’s synthesis likely follows parallel solution-phase methods (yields: 80–100%) similar to those used for library compounds in , emphasizing scalability for drug discovery .
生物活性
4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, mechanisms of action, and biological evaluations, supported by relevant case studies and research findings.
Synthesis
The synthesis of 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide involves several steps:
- Pyrrolidinone Ring Formation : This is achieved through the cyclization of amino acids or their derivatives under acidic or basic conditions.
- Phenyl Group Introduction : The introduction of the phenyl group typically utilizes a Friedel-Crafts acylation reaction with an acyl chloride in the presence of a Lewis acid catalyst.
- Piperazine Ring Formation : Ethylenediamine reacts with a suitable dihaloalkane under reflux conditions to form the piperazine ring.
- Final Assembly : The ethyl group is added to complete the structure of the compound.
The biological activity of 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may function as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. This mechanism is crucial for its potential applications in treating neurological disorders and other diseases.
Pharmacological Applications
Research indicates that 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide exhibits various pharmacological activities:
- Anticancer Potential : The compound has been studied for its role in cancer therapy, particularly in targeting specific cancer cell lines. For instance, it has shown promise in inhibiting cell proliferation in hepatocellular carcinoma (HCC) models .
- Neurological Disorders : Its potential as a pharmacologically active compound in treating neurological disorders is under investigation, focusing on its interaction with neurotransmitter systems.
- Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes involved in disease processes, indicating its utility in drug development .
Case Studies and Research Findings
Several studies have evaluated the biological activity of this compound:
Q & A
Q. What are the optimal synthetic routes for 4-ethyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)piperazine-1-carboxamide, and how can reaction conditions be tailored to improve yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Piperazine Ring Formation : Reacting ethylenediamine with dihaloalkanes under basic conditions (e.g., K₂CO₃ in CH₃CN) .
- Carboxamide Coupling : Using acyl chlorides or activated esters with amines under anhydrous conditions (e.g., Et₃N in CH₂Cl₂) .
- Pyrrolidinone Modification : Introducing the 5-oxo-1-phenylpyrrolidin-3-yl moiety via Mannich base reactions or cyclization of β-ketoamides .
Optimization : Adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (reflux vs. RT), and catalysts (e.g., NaCNBH₃ for reductive amination) can enhance yields .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?
Methodological Answer:
- X-ray Crystallography : Resolves stereochemistry and confirms chair conformations of the piperazine ring (e.g., CCDC-1990392 for related structures) .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., ethyl groups at δ ~1.2 ppm, carbonyls at ~170 ppm) .
- HPLC Analysis : ≥95% purity validation using C18 columns with UV detection (λ = 254 nm) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity, binding affinity, or metabolic stability?
Methodological Answer:
- Reactivity Prediction : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and identify nucleophilic/electrophilic sites .
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes like carbonic anhydrase) using AutoDock Vina or Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate solubility (LogP), metabolic pathways (CYP450 interactions), and toxicity .
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
- Dose-Response Analysis : Establish IC₅₀/EC₅₀ values across multiple cell lines (e.g., MTT assays) to differentiate selective activity from general cytotoxicity .
- Mechanistic Studies : Use knockout models or enzyme inhibition assays (e.g., hCA I/II inhibition ) to isolate target-specific effects.
- Data Normalization : Compare results against standardized controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?
Methodological Answer:
- Core Modifications : Replace the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance lipophilicity and membrane permeability .
- Bioisosteric Replacement : Substitute the pyrrolidinone moiety with oxazolidinone or thiazolidinone rings to improve metabolic stability .
- Pharmacophore Mapping : Use QSAR models to prioritize substituents (e.g., fluorophenyl groups for enhanced binding ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
